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molecular formula C12H16O2 B8618181 3-Phenylpropoxymethyloxirane

3-Phenylpropoxymethyloxirane

Cat. No. B8618181
M. Wt: 192.25 g/mol
InChI Key: NLMCUMFLEQFNKR-UHFFFAOYSA-N
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Patent
US05578620

Procedure details

A procedure similar to that described in Preparation 46 was repeated, except that 8 g of 3-phenyl-1-propanol, 9.64 ml of epibromohydrin, 2.56 g of sodium hydride (as a 55% by weight dispersion in mineral oil) and 100 ml of anhydrous dimethylformamide were used. The resulting crude product was purified by silica gel column chromatography, using a 1:6 by volume mixture of ethyl acetate and hexane as the eluent, to give 7.2 g of the title compound as a colorless oil having an Rf value of 0.36 (on silica gel thin layer chromatography, using a 1:5 by volume mixture of ethyl acetate and hexane as the developing solvent).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
9.64 mL
Type
reactant
Reaction Step Two
Quantity
2.56 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][OH:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:11]([CH:13]1[O:15][CH2:14]1)Br.[H-].[Na+]>CN(C)C=O>[C:1]1([CH2:7][CH2:8][CH2:9][O:10][CH2:11][CH:13]2[CH2:14][O:15]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCO
Step Two
Name
Quantity
9.64 mL
Type
reactant
Smiles
C(Br)C1CO1
Step Three
Name
Quantity
2.56 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A procedure similar to that described in Preparation 46
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by silica gel column chromatography
ADDITION
Type
ADDITION
Details
by volume mixture of ethyl acetate and hexane as the eluent

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCOCC1OC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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